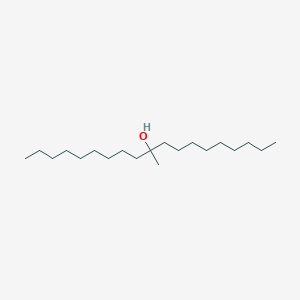

10-Methyl-10-nonadecanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

50997-06-3 |

|---|---|

Molecular Formula |

C20H42O |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

10-methylnonadecan-10-ol |

InChI |

InChI=1S/C20H42O/c1-4-6-8-10-12-14-16-18-20(3,21)19-17-15-13-11-9-7-5-2/h21H,4-19H2,1-3H3 |

InChI Key |

BTFNSSWQSTYKHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(CCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 10-Methyl-10-nonadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 10-Methyl-10-nonadecanol, a long-chain tertiary alcohol. The document details two viable synthetic routes utilizing the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This guide includes detailed experimental protocols, a quantitative data comparison of the proposed pathways, and workflow visualizations to facilitate understanding and replication.

Introduction

This compound is a tertiary alcohol with a 20-carbon backbone. Its long alkyl chains and tertiary alcohol functional group impart specific physical and chemical properties that are of interest in various fields, including materials science and drug development, where it may serve as a lipophilic building block or exhibit unique surfactant properties. The synthesis of such long-chain tertiary alcohols is most effectively achieved through the versatile Grignard reaction. This guide will explore two primary Grignard-based approaches: the reaction of a ketone with a Grignard reagent and the reaction of an ester with a Grignard reagent.

Synthesis Pathways

The synthesis of this compound can be strategically approached from two main retrosynthetic disconnections, both employing a Grignard reagent.

Pathway 1: Ketone and Grignard Reagent

This approach involves the nucleophilic addition of a Grignard reagent to a ketone. Two practical options exist for this pathway:

-

Option A: The reaction of undecan-2-one with nonylmagnesium bromide.

-

Option B: The reaction of nonan-10-one (methyl nonyl ketone) with methylmagnesium bromide.

Pathway 2: Ester and Grignard Reagent

This pathway utilizes an ester and two equivalents of a Grignard reagent. The reaction proceeds through a ketone intermediate, which then reacts with the second equivalent of the Grignard reagent to form the tertiary alcohol. A feasible route involves the reaction of methyl nonanoate with an excess of methylmagnesium bromide.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements for each proposed synthesis pathway to yield this compound.

| Pathway | Reactant 1 | Molar Mass ( g/mol ) | Reactant 2 | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Stoichiometric Ratio (R1:R2) |

| 1A | Undecan-2-one | 170.31 | Nonylmagnesium Bromide | ~219.43 | This compound | 298.55 | 1 : 1.1 |

| 1B | Nonan-10-one | 282.52 | Methylmagnesium Bromide | ~119.24 | This compound | 298.55 | 1 : 1.1 |

| 2 | Methyl Nonanoate | 172.26 | Methylmagnesium Bromide | ~119.24 | This compound | 298.55 | 1 : 2.2 |

Note: A slight excess of the Grignard reagent is typically used to ensure complete reaction of the ketone or ester.

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for the synthesis of analogous tertiary alcohols via the Grignard reaction.[1] Strict anhydrous conditions are crucial for the success of any Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Pathway 1: Synthesis from a Ketone (Example using Undecan-2-one)

1. Preparation of Nonylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of 1-bromononane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromononane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Undecan-2-one:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve undecan-2-one (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the undecan-2-one solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

3. Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Pathway 2: Synthesis from an Ester (Example using Methyl Nonanoate)

1. Preparation of Methylmagnesium Bromide:

-

Follow the procedure for the preparation of nonylmagnesium bromide, substituting 1-bromononane with bromomethane (as a solution in a suitable ether, e.g., MTBE) or by bubbling methyl bromide gas through the magnesium suspension in ether.

2. Reaction with Methyl Nonanoate:

-

Cool the freshly prepared methylmagnesium bromide solution (at least 2.2 equivalents) in an ice bath.

-

Dissolve methyl nonanoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

3. Work-up and Purification:

-

Follow the same work-up and purification procedure as described for Pathway 1.

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis pathways can be visualized using the following diagrams.

Caption: Workflow for the synthesis of this compound via Pathway 1.

Caption: Workflow for the synthesis of this compound via Pathway 2.

Conclusion

The Grignard reaction provides a robust and versatile method for the synthesis of this compound. Both the ketone and ester pathways are viable, with the choice of route often depending on the commercial availability and cost of the starting materials. Careful control of reaction conditions, particularly the exclusion of water, is paramount to achieving high yields of the desired tertiary alcohol. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis of this long-chain alcohol for research and development purposes.

References

The Elusive Presence of 10-Methyl-10-nonadecanol in the Natural World: A Technical Review

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of the natural occurrence of 10-Methyl-10-nonadecanol. Extensive investigation into scientific literature and chemical databases reveals a notable absence of evidence for the isolation and identification of this compound from any biological source. While a multitude of methyl-branched lipids are known to exist in nature, particularly within the insect kingdom, this specific tertiary alcohol has not been reported as a naturally occurring metabolite.

This document, therefore, shifts its focus to the broader context of methyl-branched lipid biosynthesis, providing a detailed overview of the established pathways for the formation of structurally related compounds. Understanding these mechanisms offers a predictive framework for the potential, albeit unconfirmed, biosynthesis of this compound and provides valuable insights for researchers in the fields of chemical ecology, natural product synthesis, and drug discovery.

Biosynthesis of Methyl-Branched Hydrocarbons and Secondary Alcohols in Insects

The biosynthesis of complex lipids, including methyl-branched hydrocarbons and alcohols, is most extensively studied in insects, where these compounds play crucial roles in chemical communication and preventing desiccation.[1] The primary site of this synthesis is specialized cells called oenocytes.[1][2][3] The biosynthetic pathway is analogous to fatty acid synthesis and involves a series of enzymatic steps.

A key precursor for the introduction of methyl branches is methylmalonyl-CoA, which is incorporated into the growing acyl chain by a microsomal fatty acid synthase (FAS).[2][4] The stereochemistry of the methyl branch is believed to be determined during the NADPH-catalyzed reduction of the enoyl-thioester intermediate by the enoyl-ACP reductase domain of the FAS.[4]

The resulting very-long-chain fatty acids can then be converted to hydrocarbons through a process of reductive decarbonylation.[1] Alternatively, they can be reduced to primary fatty alcohols. While the direct enzymatic conversion of a methyl-branched very-long-chain fatty acid to a tertiary alcohol like this compound has not been documented, the existence of secondary alcohol pheromones in insects suggests that enzymatic hydroxylation of hydrocarbons or reduction of ketones are plausible mechanisms for the formation of alcohol functionalities.

Generalized Biosynthetic Pathway for Methyl-Branched Lipids in Insects

The following diagram illustrates the general steps involved in the biosynthesis of methyl-branched hydrocarbons and alcohols in insects.

Experimental Protocols for the Analysis of Related Compounds

While no specific protocols exist for this compound due to its apparent absence in nature, the methodologies used for the extraction, isolation, and identification of other long-chain methyl-branched alcohols and hydrocarbons from insect cuticles are well-established. These protocols can serve as a template for researchers investigating novel lipids.

Extraction of Cuticular Lipids

Objective: To extract total surface lipids from insect samples.

Materials:

-

Insect samples (live or frozen)

-

Hexane (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Micropipette

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Place a known number of insects into a glass vial.

-

Add a sufficient volume of hexane to fully submerge the insects (e.g., 1 mL for 10-20 small insects).

-

Agitate the vial on a vortex mixer for 2 minutes to facilitate the dissolution of cuticular lipids.

-

Carefully remove the insects from the vial.

-

The resulting hexane solution contains the cuticular lipid extract.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Analyze the extract using GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of the lipid extract.

Instrumentation:

-

Gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

-

Mass spectrometer detector.

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 320 °C.

-

Hold: 10 minutes.

-

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

-

Identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

Quantitative Data on Related Natural Products

While no quantitative data exists for this compound, the following table summarizes the abundance of some methyl-branched alkanes found in the cuticular lipids of various insect species. This data illustrates the prevalence of methyl-branched structures in the natural world and provides a comparative context.

| Insect Species | Compound | Abundance (% of total hydrocarbons) | Reference |

| Drosophila melanogaster | 2-Methyl-hexacosane (2-Me-C26) | 15-25% | Howard, R. W. (2009). |

| Blattella germanica | 3-Methyl-heptacosane (3-Me-C27) | ~10% | Jurenka, R. A., et al. (1989). |

| Solenopsis invicta | 13-Methyl-heptacosane (13-Me-C27) | Major component | Vander Meer, R. K., et al. (1980). |

Synthesis of Structurally Related Insect Pheromones

The following diagram illustrates a general workflow for the synthesis of a racemic methyl-branched secondary alcohol pheromone.

Conclusion

References

A Technical Guide to the Biological Significance of Branched-Chain Fatty Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty alcohols (BCFAs) are a diverse class of lipids characterized by a hydroxyl group and one or more methyl branches along their aliphatic chain. While less ubiquitous than their straight-chain counterparts, BCFAs play critical and varied roles in biological systems. In bacteria, they are key components of cell membranes, modulating fluidity and environmental adaptability. In mammals, the metabolism of the branched-chain fatty alcohol phytol into phytanic acid is of significant clinical importance, with defects leading to the rare genetic disorder Refsum disease. Furthermore, phytanic acid itself is a signaling molecule, acting as a ligand for peroxisome proliferator-activated receptors (PPARs), thereby influencing lipid and glucose metabolism. This technical guide provides an in-depth exploration of the biological significance of BCFAs, detailing their roles in membrane structure, cellular signaling, and metabolic pathways. It includes a summary of quantitative data, comprehensive experimental protocols for their analysis, and visualizations of key pathways and workflows to support researchers and drug development professionals in this field.

Introduction to Branched-Chain Fatty Alcohols

Branched-chain fatty alcohols are aliphatic alcohols featuring a methyl group at one or more positions along the carbon chain. The most common forms are the iso and anteiso configurations, where the methyl branch is located at the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[1] These structures are prevalent in the cell membranes of many bacterial species.[2][3][4][5]

In mammals, a prominent example of a biologically significant branched-chain fatty alcohol is phytol (3,7,11,15-tetramethyl-2-hexadecen-1-ol), a constituent of the chlorophyll molecule.[6] Dietary phytol is metabolized to phytanic acid, a branched-chain fatty acid, which has significant physiological and pathophysiological implications.[6][7] The metabolism of BCFAs is impaired in several inherited human peroxisomal disorders.[7]

Biological Roles and Significance

Modulation of Cell Membrane Properties

In bacteria, branched-chain fatty acids, the precursors to BCFAs, are major components of membrane lipids.[2][3][4][5] The presence of methyl branches disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity.[8][9] This is a crucial adaptation mechanism for bacteria, allowing them to maintain optimal membrane function in diverse and changing environments.[8] Specifically, anteiso fatty acids are known to create a more fluid membrane structure compared to iso fatty acids.[8]

In mammals, long-chain fatty alcohols that accumulate in certain disease states are expected to partition into cellular membranes, which could alter membrane structure and function through their detergent effects.[7]

Cellular Signaling: The Phytol-Phytanic Acid-PPARα Axis

The most well-characterized signaling role of a BCFA metabolite in mammals involves phytanic acid. Derived from the dietary branched-chain fatty alcohol phytol, phytanic acid acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism.[10][11]

The activation of PPARα by phytanic acid leads to the upregulation of genes encoding for enzymes involved in peroxisomal β-oxidation.[10] This creates a feedback loop where phytanic acid promotes its own degradation. This signaling pathway is crucial for maintaining lipid homeostasis.

Signaling Pathway: Phytol Metabolism and PPARα Activation

Caption: Metabolism of phytol to phytanic acid and subsequent PPARα activation.

Role in Disease: Refsum Disease

Refsum disease is a rare, autosomal recessive neurological disorder resulting from the accumulation of phytanic acid in blood and tissues.[12][13] This accumulation is caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, a key enzyme in the α-oxidation pathway responsible for phytanic acid degradation.[13][14] The buildup of phytanic acid leads to a range of symptoms, including retinitis pigmentosa, peripheral neuropathy, ataxia, and hearing loss.[12][13] The primary treatment for Refsum disease is a diet restricted in phytanic acid.[15][16]

Quantitative Data

The accumulation of phytanic acid is a key diagnostic marker for Refsum disease. The following table summarizes typical plasma phytanic acid levels in healthy individuals and in patients with Refsum disease, both before and after dietary intervention.

| Condition | Plasma Phytanic Acid Concentration (mg/dL) | Reference |

| Normal/Healthy | ≤ 0.2 | [16] |

| Refsum Disease (untreated) | 10 - 50 | [16] |

| Refsum Disease (after dietary treatment) | Significant reduction, may approach normal levels | [15][17][18] |

Note: Values can vary between individuals and with the severity of the disease and adherence to diet.

The distribution of phytanic acid among different lipoprotein fractions in the plasma of Refsum disease patients has also been quantified.

| Lipoprotein Fraction | Percentage of Total Plasma Phytanic Acid (%) | Reference |

| Very-Low-Density Lipoprotein (VLDL) | 16.2 ± 12.2 | [12] |

| Intermediate-Density Lipoprotein (IDL) | 1.77 ± 1.64 | [12] |

| Low-Density Lipoprotein (LDL) | 34.8 ± 12.6 | [12] |

| High-Density Lipoprotein (HDL) | 14.3 ± 7.87 | [12] |

Experimental Protocols

Analysis of Branched-Chain Fatty Alcohols by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification and identification of fatty alcohols in complex biological samples. The following protocol outlines a general procedure.

Experimental Workflow: GC-MS Analysis of BCFAs

Caption: General workflow for the analysis of BCFAs from biological samples.

Protocol: Lipid Extraction, Saponification, and Derivatization for GC-MS

-

Lipid Extraction (Bligh & Dyer Method):

-

Homogenize the biological sample (e.g., cell pellet) in a mixture of chloroform:methanol (1:2, v/v).[14][19]

-

Vortex thoroughly for 20-30 minutes.[19]

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.[14]

-

Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.[14][19]

-

Dry the lipid extract under a stream of nitrogen.[20]

-

-

Saponification:

-

Resuspend the dried lipid extract in an ethanolic potassium hydroxide (KOH) solution (e.g., 2 M KOH in 80% ethanol).[21][22]

-

Heat the mixture at 60-90°C for 1-2 hours to hydrolyze ester bonds, releasing the fatty alcohols.[21][22]

-

After cooling, add water and extract the non-saponifiable lipids (containing the fatty alcohols) with hexane or petroleum ether.[22][23]

-

Wash the organic phase with an ethanol/water mixture to remove residual KOH and fatty acid soaps.[22]

-

Collect the organic phase and dry it under nitrogen.[23]

-

-

Derivatization (Silylation):

-

To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2][22]

-

Heat at 60-70°C for 30 minutes to convert the hydroxyl groups of the fatty alcohols to trimethylsilyl (TMS) ethers.[2][22] This increases their volatility for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[18]

-

Use a temperature program that allows for the separation of the different fatty alcohol derivatives, for example, an initial temperature of 150°C, ramped to 300°C.[2]

-

The mass spectrometer can be operated in electron impact (EI) mode, scanning a mass range of m/z 50-650.[24]

-

Identification is achieved by comparing retention times and mass spectra to those of known standards. Quantification is typically performed using an internal standard added before the extraction process.[25]

-

PPARα Activation Luciferase Reporter Assay

This cell-based assay is used to determine if a compound, such as phytanic acid, can activate the PPARα receptor.

Protocol:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compound (e.g., phytanic acid dissolved in a suitable solvent like DMSO) at various concentrations.[26] Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle-only (DMSO) as a negative control.[27]

-

-

Luciferase Activity Measurement:

-

Incubate the cells with the compounds for 24-48 hours.[21]

-

Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[27]

-

If a Renilla luciferase plasmid was used, measure its activity in the same lysate for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated samples by the normalized activity of the vehicle control.[26]

-

Relevance in Drug Development

The biological roles of branched-chain fatty alcohols and their metabolites present several opportunities for drug development:

-

Refsum Disease Therapeutics: While dietary restriction is the primary management for Refsum disease, there is a need for therapies that could enhance the residual activity of the α-oxidation pathway or provide alternative routes for phytanic acid degradation.

-

PPARα Modulation: As a natural ligand for PPARα, phytanic acid and its synthetic derivatives could be explored for the development of new drugs to treat metabolic disorders such as dyslipidemia and insulin resistance.[11] Understanding the specific interactions between branched-chain lipids and PPARs could lead to the design of more selective and potent modulators.

-

Antibacterial Agents: The unique branched-chain lipids in bacterial membranes could be a target for novel antibacterial drugs designed to disrupt membrane integrity and function.

Conclusion

Branched-chain fatty alcohols, though often overlooked, are lipids with significant and diverse biological functions. From maintaining membrane fluidity in bacteria to acting as precursors for potent signaling molecules in mammals, their importance is clear. The link between phytol metabolism and Refsum disease underscores their clinical relevance, while the role of phytanic acid as a PPARα agonist opens avenues for therapeutic intervention in metabolic diseases. The methodologies detailed in this guide provide a framework for researchers to further investigate the complex roles of these molecules, paving the way for new discoveries and potential drug development opportunities.

References

- 1. Dietary fatty acids and alcohol: effects on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using fluorescence recovery after photobleaching to measure lipid diffusion in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column [mdpi.com]

- 9. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lipid Extraction from HeLa Cells, Quantification of Lipids, Formation of Large Unilamellar Vesicles (LUVs) by Extrusion and in vitro Protein-lipid Binding Assays, Analysis of the Incubation Product by Transmission Electron Microscopy (TEM) and by Flotation across a Discontinuous Sucrose Gradient [bio-protocol.org]

- 15. m.youtube.com [m.youtube.com]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. Infantile Refsum Disease: Influence of Dietary Treatment on Plasma Phytanic Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 23. books.rsc.org [books.rsc.org]

- 24. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. indigobiosciences.com [indigobiosciences.com]

Spectroscopic Profile of 10-Methyl-10-nonadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the tertiary alcohol, 10-Methyl-10-nonadecanol (C₂₀H₄₂O). Due to the limited availability of experimental spectra in the public domain for this specific compound, this document presents computed nuclear magnetic resonance (NMR) data. For comparative purposes and to provide a fuller analytical context, experimental mass spectrometry (MS) and infrared (IR) data for the closely related secondary alcohol, 10-nonadecanol (C₁₉H₄₀O), are also included. This guide offers detailed experimental protocols applicable to the spectroscopic analysis of long-chain alcohols and a visual workflow of the analytical process.

Spectroscopic Data

The following tables summarize the available and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Computed ¹³C NMR Spectroscopic Data for this compound

| Atom | Chemical Shift (ppm) |

| C10 (quaternary) | Data not available |

| CH₃ (on C10) | Data not available |

| CH₂ (adjacent to C10) | Data not available |

| Other CH₂ | Data not available |

| Terminal CH₃ | Data not available |

Note: Specific chemical shifts from the computed spectrum are not publicly accessible. The table structure is provided as a template for when experimental data becomes available.

¹H NMR Spectroscopy

Experimental ¹H NMR data for this compound is currently unavailable in the public domain.

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found. The following data is for the analogous compound, 10-nonadecanol.

Table 2: Mass Spectrometry Data for 10-Nonadecanol

| Technique | Key Fragments (m/z) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 83, 55, 43 |

Data sourced from NIST and PubChem for 10-Nonadecanol.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found. The following data is for the analogous compound, 10-nonadecanol.

Table 3: Infrared (IR) Spectroscopy Data for 10-Nonadecanol

| Technique | Key Absorptions (cm⁻¹) | Functional Group |

| Fourier-Transform Infrared (FTIR) Spectroscopy | ~3300 (broad) | O-H stretch (alcohol) |

| ~2900 (strong) | C-H stretch (alkane) |

Data sourced from NIST for 10-Nonadecanol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is utilized.

-

Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width is set to cover the expected range of proton resonances (e.g., 0-12 ppm).

-

Typically, 8 to 16 scans are acquired for a standard spectrum.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Key parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of quaternary carbons, and a spectral width of 0-220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like long-chain alcohols.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure separation and elution of the analyte. Helium is used as the carrier gas.

-

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Film/Melt: If the sample is a solid, it can be melted and cast as a thin film on a salt plate.

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The sample is placed in the IR beam path. The spectrometer scans the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum (of air or the salt plates) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The positions and shapes of the absorption bands are correlated with specific functional groups (e.g., O-H, C-H, C-O).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Discovery and Characterization of 10-Methyl-10-nonadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

10-Methyl-10-nonadecanol is a saturated tertiary alcohol with the chemical formula C20H42O.[1] Its structure consists of a nineteen-carbon chain with a hydroxyl group and a methyl group both attached to the tenth carbon atom. This structure imparts specific physical and chemical properties that are of interest in various fields of chemical and biological research. Long-chain fatty alcohols are known to be present in various natural sources and have been identified as plant metabolites.[1] Their amphiphilic nature, arising from a long hydrophobic carbon chain and a polar hydroxyl group, allows them to interact with lipid membranes, suggesting potential applications in areas such as drug delivery and formulation science.[1]

This document details a proposed synthesis of this compound via a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. Furthermore, it presents a comprehensive characterization profile, including predicted physical properties and a detailed analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The predicted values are based on its chemical structure and data available for similar long-chain alcohols.

| Property | Value | Reference |

| IUPAC Name | 10-methylnonadecan-10-ol | [1] |

| CAS Number | 50997-06-3 | [1] |

| Molecular Formula | C20H42O | [1] |

| Molecular Weight | 298.5 g/mol | [1] |

| Boiling Point | 349.5 ± 10.0 °C (Predicted) | [2] |

| Density | 0.838 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 15.31 ± 0.29 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Grignard reaction, a fundamental and widely used method for the preparation of tertiary alcohols. The proposed two-step synthesis involves the reaction of a Grignard reagent, nonylmagnesium bromide, with undecan-2-one, followed by an acidic workup.

Proposed Synthetic Pathway

Caption: Proposed Grignard synthesis of this compound.

Experimental Protocol

Step 1: Preparation of Nonylmagnesium bromide (Grignard Reagent)

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.1 eq).

-

The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-bromononane (1.0 eq) in anhydrous THF.

-

Add a small amount of the 1-bromononane solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine if necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Undecan-2-one and Workup

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of undecan-2-one (1.0 eq) in anhydrous THF in a separate dropping funnel.

-

Add the undecan-2-one solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate the magnesium salts.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tertiary alcohol.

Characterization

The structure of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~1.25 (m, large integral, overlapping CH₂ groups of the long chains), δ ~1.15 (s, 3H, -CH₃ at C10), δ ~0.88 (t, 6H, terminal -CH₃ groups of the nonyl chains), δ ~1.4 (s, 1H, -OH, may be broad and exchangeable with D₂O). |

| ¹³C NMR (CDCl₃) | δ ~74 (quaternary carbon C10), δ ~40-45 (CH₂ adjacent to C10), δ ~20-35 (other CH₂ carbons in the chains), δ ~25 (methyl carbon at C10), δ ~14 (terminal methyl carbons). |

| IR (KBr or neat) | Strong, broad absorption around 3400 cm⁻¹ (O-H stretch of the alcohol), sharp absorptions around 2920 and 2850 cm⁻¹ (C-H stretches of the alkyl chains), absorption around 1150 cm⁻¹ (C-O stretch of the tertiary alcohol). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 298. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z 280. Fragmentation patterns showing cleavage on either side of the tertiary carbon, leading to characteristic fragment ions. |

Potential Biological Role and Applications

While specific biological studies on this compound are not extensively reported, its structural similarity to other long-chain fatty alcohols suggests potential interactions with biological membranes.[1] The long, hydrophobic alkyl chains can intercalate into the lipid bilayer of cell membranes, while the polar hydroxyl group can interact with the polar head groups of phospholipids or the aqueous environment.

This amphiphilic nature could influence membrane properties such as fluidity and permeability.[1] Such interactions are of significant interest in drug development, where molecules with these characteristics can be explored as penetration enhancers or as components of drug delivery systems like liposomes or solid lipid nanoparticles.

Conceptual Interaction with a Lipid Bilayer

Caption: Interaction of this compound with a lipid bilayer.

Conclusion

This compound represents an interesting long-chain tertiary alcohol with potential applications in materials science and drug delivery. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed Grignard synthesis is a robust and high-yielding method for obtaining this molecule. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. Further research into the biological activities of this compound is warranted to explore its full potential, particularly its interactions with cellular membranes and its utility in pharmaceutical formulations.

References

A Technical Guide to the Physicochemical Properties of Long-Chain Branched Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain branched alcohols, particularly Guerbet alcohols, are a pivotal class of compounds in the pharmaceutical and cosmetic industries.[1][2][3] Formed through the Guerbet reaction, which involves the condensation of two primary alcohol molecules to create a branched secondary alcohol with a higher molecular weight, these compounds exhibit a unique set of physicochemical properties.[1] Their branched structure significantly lowers their melting point and increases fluidity compared to their linear-chain counterparts of the same molecular weight, while maintaining low volatility.[4][5]

These characteristics make them highly desirable as emollients, solvents, viscosity modifiers, and excipients in a wide array of formulations.[1][6] In drug development, they are instrumental in enhancing the solubility, stability, and controlled release of active pharmaceutical ingredients (APIs), thereby improving drug delivery systems.[1][7] This guide provides an in-depth overview of the core physicochemical properties of representative long-chain branched alcohols, detailed experimental protocols for their characterization, and a logical workflow for these analytical processes.

Core Physicochemical Properties

The branching of the hydrocarbon chain imparts unique properties that are highly advantageous in formulation science. Key properties include a low melting point, broad liquid range, excellent solubility in non-polar solvents, and surface-active effects.

Melting and Boiling Points

The introduction of branching disrupts the orderly packing of hydrocarbon chains that is characteristic of linear alcohols, leading to weaker intermolecular forces. This structural disruption results in significantly lower melting points and a wider liquid range.[5] For instance, 2-ethyl-1-hexanol (a C8 Guerbet alcohol) has a melting point of -70°C, whereas its linear isomer, 1-octanol, melts at -16.7°C.[5] This property is critical for creating formulations that remain stable and fluid across a range of temperatures.

Table 1: Thermal Properties of Representative Long-Chain Branched Alcohols

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2-Octyldodecanol | C₂₀H₄₂O | -1.0 to 1.0[7][8] | 234-238 @ 33 mmHg[7][8] |

| Isostearyl Alcohol | C₁₈H₃₈O | Liquid at room temp.[9] | 331-332 @ 760 mmHg (est)[10][11] |

| For Comparison: | |||

| Stearyl Alcohol (Linear) | C₁₈H₃₈O | 59.4 to 59.8[12] | 210 @ 15 mmHg[12] |

Solubility

Long-chain branched alcohols are characteristically hydrophobic due to their long hydrocarbon chains. They are practically insoluble or have very low solubility in water but are miscible with other alcohols, esters, and non-polar organic solvents.[4][8][13] This makes them excellent solvents and co-solvents for lipophilic APIs in topical and transdermal formulations.[14]

Table 2: Solubility Characteristics

| Compound | Water Solubility | Other Solvents |

| 2-Octyldodecanol | 10 μg/L at 23°C[7][8] | Miscible with ethanol (96%)[4][7][8] |

| Isostearyl Alcohol | 0.01745 mg/L at 25°C (est)[10][11] | Soluble in oils and organic solvents[13] |

Viscosity and Density

As branched structures, these alcohols often act as viscosity modifiers in formulations.[6] They can contribute to the desired texture and spreadability of creams and lotions without imparting a greasy feel.[6] Their density is typically lower than that of water.

Table 3: Viscosity and Density Data

| Compound | Property | Value |

| 2-Octyldodecanol | Density | 0.838 g/mL at 25°C[4][7][8] |

| Isostearyl Alcohol | Viscosity | Acts as a viscosity builder[15] |

Surface Activity

Guerbet alcohols can function as medium-spreading emollients and surfactants.[4][13] 2-Octyldodecanol, for example, has an equilibrium spreading pressure of 17.0 dyne/cm.[4] This property is crucial for the uniform application and skin feel of topical products and can also aid in the emulsification and stabilization of formulations.[4]

Experimental Workflow for Physicochemical Characterization

A systematic approach is required to characterize the physicochemical properties of long-chain branched alcohols. The following diagram illustrates a typical experimental workflow.

References

- 1. markwideresearch.com [markwideresearch.com]

- 2. giiresearch.com [giiresearch.com]

- 3. Guerbet Alcohols - Global Strategic Business Report [researchandmarkets.com]

- 4. 2-OCTYLDODECANOL - Ataman Kimya [atamanchemicals.com]

- 5. aocs.org [aocs.org]

- 6. datahorizzonresearch.com [datahorizzonresearch.com]

- 7. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. ISOSTEARYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 11. isostearyl alcohol, 27458-93-1 [thegoodscentscompany.com]

- 12. Stearyl alcohol - Wikipedia [en.wikipedia.org]

- 13. cymitquimica.com [cymitquimica.com]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. Isostearyl alcohol | 27458-93-1 [chemicalbook.com]

In-depth Technical Guide on the Role of 10-Methyl-10-nonadecanol in Bacterial Membranes

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific role of 10-Methyl-10-nonadecanol in bacterial membranes. Currently, there is no direct research, quantitative data, or established experimental protocols detailing the interaction of this particular molecule with bacterial cellular structures.

While information on this compound is scarce, we can infer its potential functions by examining the well-documented roles of similar molecules, such as branched-chain fatty acids and other long-chain alcohols, in bacterial physiology. This guide will provide a foundational understanding of these related compounds and their impact on bacterial membranes, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.

General Role of Branched-Chain Fatty Acids and Alcohols in Bacterial Membranes

Bacterial membranes are dynamic structures crucial for cell survival, acting as a selective barrier and a site for essential cellular processes. The composition of the lipid bilayer, particularly the fatty acid and alcohol content, dictates the physical properties of the membrane, such as fluidity and permeability.

Many bacterial species modulate their membrane composition in response to environmental stressors, including temperature changes and exposure to toxic substances.[1][2][3] One common adaptation is altering the ratio of straight-chain to branched-chain fatty acids.[3]

-

Membrane Fluidity: Branched-chain fatty acids, particularly those with iso and anteiso branching, are known to increase membrane fluidity by disrupting the tight packing of the lipid acyl chains.[2][3] This is a critical adaptation for bacteria growing at low temperatures, preventing the membrane from becoming too rigid.[2]

-

Stress Tolerance: A high content of branched-chain fatty acids in the membrane has been linked to increased tolerance to various stresses.[2]

-

Virulence: In some pathogenic bacteria, such as Listeria monocytogenes, branched-chain fatty acids are essential for virulence.[2]

Long-chain alcohols can also integrate into the bacterial membrane, leading to changes in its physical properties. The introduction of alcohols can increase membrane fluidity, which can have both beneficial and detrimental effects on the cell.[1] While some level of fluidity is necessary for membrane function, excessive fluidization can compromise the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[1] In response to the fluidizing effect of alcohols, many bacteria adjust their lipid composition, often by decreasing the proportion of unsaturated or branched-chain lipids to make the membrane more rigid.[1]

Potential Implications for this compound

Based on the behavior of similar molecules, this compound, a long-chain alcohol with a methyl branch, could potentially influence bacterial membranes in the following ways:

-

Integration into the Lipid Bilayer: Due to its long hydrophobic carbon chain, it is plausible that this compound could intercalate into the bacterial membrane.

-

Alteration of Membrane Fluidity: The presence of the methyl group could disrupt the ordered packing of the lipid chains, thereby increasing membrane fluidity. The extent of this effect would depend on the concentration of the molecule within the membrane.

-

Antimicrobial Activity: At certain concentrations, the disruption of membrane integrity by this compound could lead to antibacterial effects. Many long-chain alcohols and fatty acids exhibit antimicrobial properties.

It is important to emphasize that these are hypothetical roles based on the known functions of related compounds. Without direct experimental evidence, the precise impact of this compound on bacterial membranes remains unknown.

Future Research Directions

The lack of data on this compound presents an opportunity for future research. Key experimental avenues to explore include:

-

Synthesis and Characterization: The first step would be the chemical synthesis and purification of this compound to ensure a high-purity compound for biological assays.

-

Antimicrobial Susceptibility Testing: Standard assays, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria, would provide initial insights into its potential as an antimicrobial agent.

-

Membrane Fluidity Studies: Biophysical techniques, such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH), could be employed to directly measure the effect of this compound on the fluidity of bacterial membranes or model lipid bilayers.

-

Membrane Permeability Assays: The impact on membrane integrity could be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded from cells with intact membranes.

-

Lipidomic Analysis: Advanced analytical techniques like mass spectrometry could be used to determine if the presence of this compound induces compensatory changes in the fatty acid composition of bacterial membranes.

Conclusion

While the specific role of this compound in bacterial membranes is currently uncharacterized, the study of related branched-chain and long-chain lipid molecules provides a framework for postulating its potential functions. Further experimental investigation is necessary to elucidate the precise interactions and biological consequences of this molecule on bacterial cells. Such research could uncover novel mechanisms of membrane modulation and potentially lead to the development of new antimicrobial strategies. Due to the absence of specific data, the requested quantitative data tables and visualizations of signaling pathways or experimental workflows for this compound cannot be provided at this time.

References

- 1. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

10-Methyl-10-nonadecanol: A Potential Novel Biomarker for Metabolic and Cellular Stress Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain branched fatty alcohols are emerging as a new frontier in lipidomics, with potential roles in cellular signaling, membrane dynamics, and metabolic regulation. This whitepaper explores the nascent potential of 10-Methyl-10-nonadecanol, a tertiary fatty alcohol, as a novel biomarker. While direct evidence linking this specific molecule to disease is currently limited, its unique chemical structure suggests possible involvement in pathways related to oxidative stress, membrane integrity, and aberrant lipid metabolism. This document provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, details relevant experimental protocols for its study, and proposes a hypothetical framework for its investigation as a biomarker.

Introduction: The Untapped Potential of Tertiary Fatty Alcohols

Fatty alcohols are critical components of cellular lipids, serving as precursors for waxes and ether lipids, and playing roles in membrane structure and signaling.[1][2] While straight-chain and simple branched-chain fatty alcohols have been studied, complex tertiary alcohols like this compound remain largely unexplored in a clinical context. Its structure, featuring a methyl group on the hydroxyl-bearing carbon, may confer unique properties, including resistance to standard enzymatic oxidation, potentially leading to accumulation under specific pathological conditions.

This guide synthesizes the available physicochemical data for this compound, outlines methodologies for its detection and quantification, and presents a speculative framework for its biogenesis and potential role as a biomarker in human health and disease.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a potential biomarker is essential for developing accurate and reliable analytical methods. The following table summarizes the known properties of this compound, largely derived from chemical databases and supplier information, as direct experimental literature is scarce.

| Property | Value | Source |

| Molecular Formula | C20H42O | [1] |

| Molecular Weight | 298.55 g/mol | [1] |

| CAS Number | 50997-06-3 | [1] |

| Appearance | Not specified; likely a waxy solid | Inferred |

| Solubility | Insoluble in water; Soluble in alcohol | [3] |

| Boiling Point (est.) | 344.00 to 345.00 °C @ 760.00 mm Hg | [3] |

| Flash Point (est.) | 261.00 °F (127.50 °C) | [3] |

| logP (o/w) (est.) | 8.325 | [3] |

Note: Some data is for the related compound 10-Nonadecanol and is used here as an estimate due to the lack of specific data for this compound.

Hypothetical Biosynthesis and Biological Role

Currently, there is no definitive evidence for the endogenous synthesis of this compound in mammals. However, the existence of branched-chain fatty acid and alcohol metabolism provides a basis for speculation.[4] Branched-chain fatty acids are derived from the catabolism of branched-chain amino acids or synthesized de novo.[2] It is conceivable that under conditions of metabolic stress or enzymatic dysregulation, a methyl group could be added to a long-chain fatty acid precursor prior to or during its reduction to an alcohol.

The tertiary nature of the alcohol group in this compound would likely make it resistant to oxidation by alcohol dehydrogenases, a primary catabolic pathway for fatty alcohols.[5] This resistance could lead to its accumulation in tissues and biological fluids, making it a candidate for a biomarker of metabolic dysfunction.

Its amphipathic nature suggests it could integrate into cellular membranes, potentially altering fluidity, permeability, and the function of membrane-bound proteins.[1]

Experimental Protocols for Investigation

The investigation of this compound as a biomarker requires robust analytical methods for its extraction, detection, and quantification in biological matrices.

Extraction of Lipids from Biological Samples

A modified Folch or Bligh-Dyer extraction is recommended for the efficient recovery of fatty alcohols from plasma, tissues, or cell cultures.

-

Homogenization: Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution. For liquid samples like plasma, add the chloroform:methanol solution directly.

-

Phase Separation: Add water or a saline solution to induce phase separation.

-

Lipid Collection: The lower organic phase, containing the lipids including fatty alcohols, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent (e.g., hexane or isopropanol) for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like fatty alcohols.

-

Derivatization: To improve volatility and chromatographic peak shape, the hydroxyl group of this compound should be derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

GC Separation: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized fatty alcohol. A temperature gradient program should be optimized to ensure good resolution from other lipid components.

-

MS Detection: Mass spectrometry is used for detection and quantification. Electron ionization (EI) will produce a characteristic fragmentation pattern for the derivatized this compound. For quantification, selected ion monitoring (SIM) of specific, abundant ions will provide the highest sensitivity and specificity.

-

Standard Curve: A standard curve should be generated using a synthesized and purified this compound standard to enable absolute quantification.

Proposed Research Directions

To validate this compound as a potential biomarker, a structured research approach is necessary.

-

Chemical Synthesis and Standard Development: A robust and scalable synthesis for this compound is required to produce a high-purity standard for analytical method development and validation.

-

In Vitro Studies: Cell culture models can be used to investigate the potential for endogenous production of this compound under various stress conditions (e.g., oxidative stress, nutrient deprivation, exposure to toxins).

-

Metabolomic Screening: Untargeted metabolomics of biological samples from healthy and diseased cohorts could reveal the presence and differential expression of this compound.

-

Preclinical Animal Studies: Animal models of relevant diseases (e.g., metabolic syndrome, neurodegenerative diseases, certain cancers) should be screened for the presence of this molecule in tissues and biofluids.

-

Clinical Validation: If preclinical evidence is promising, targeted quantitative assays should be developed and validated for use in large human cohorts to establish clinical utility.

Conclusion

This compound represents a novel and unexplored molecule with theoretical potential as a biomarker for metabolic and cellular stress. Its unique tertiary alcohol structure suggests a resistance to catabolism, a key feature for a cumulative biomarker. While direct evidence of its role in human biology is currently absent, the analytical frameworks and hypothetical pathways presented in this guide provide a roadmap for future research. The investigation of this compound and other unusual branched-chain fatty alcohols could open new avenues for disease diagnosis, prognosis, and the development of novel therapeutic strategies. The scientific community is encouraged to explore this promising, yet uncharted, area of lipidomics.

References

- 1. Buy this compound | 50997-06-3 [smolecule.com]

- 2. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10-nonadecanol, 16840-84-9 [thegoodscentscompany.com]

- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Tertiary Fatty Alcohols in Biology: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary fatty alcohols, characterized by a hydroxyl group attached to a tertiary carbon, represent a largely unexplored class of lipids in biological systems. While primary and secondary fatty alcohols are well-documented components of waxes, signaling molecules, and biofuels, the natural occurrence, metabolic pathways, and biological functions of their tertiary counterparts remain enigmatic. This technical guide provides a comprehensive review of the current, albeit limited, understanding of tertiary fatty alcohols in biology. It summarizes the theoretical potential for their existence, discusses analytical methodologies that could be adapted for their study, and explores their significance in medicinal chemistry, where the tertiary alcohol motif imparts metabolic stability. This document aims to be a foundational resource for researchers poised to investigate this nascent field, highlighting critical knowledge gaps and suggesting future research directions.

Introduction to Fatty Alcohols in Biological Systems

Fatty alcohols are aliphatic alcohols derived from natural fats and oils.[1] They are integral to various biological structures and processes. Typically, they possess an even number of carbon atoms and a hydroxyl group at the terminal carbon, classifying them as primary alcohols.[1] Branched-chain and unsaturated fatty alcohols are also prevalent in nature.[2]

Known Functions of Primary and Secondary Fatty Alcohols:

-

Structural Components: They are key constituents of waxes, which form protective layers on the surfaces of plants and insects, preventing water loss and pathogen invasion.[2][3]

-

Energy Storage: In some marine organisms, fatty alcohols serve as a form of energy storage.[4]

-

Signaling Molecules: Certain fatty alcohols and their derivatives function as signaling molecules in various organisms.[4]

-

Biofuel Precursors: Due to their high energy density, there is significant interest in the microbial production of fatty alcohols as biofuels.[5][6]

While the biological roles of primary and secondary fatty alcohols are relatively well-established, the realm of naturally occurring tertiary fatty alcohols is largely uncharted territory. Their sterically hindered nature suggests they would be resistant to oxidation, a property that has been leveraged in drug development to enhance metabolic stability.[7]

The Scarcity of Naturally Occurring Tertiary Fatty Alcohols

Despite the theoretical possibility of their existence, there is a significant lack of documented evidence for naturally occurring tertiary fatty alcohols in biological systems. Current research on fatty alcohol biosynthesis predominantly focuses on the reduction of fatty acyl-CoA or fatty acyl-ACP to primary alcohols, a reaction catalyzed by fatty acyl-CoA reductases (FARs).[3][8][9] The enzymatic machinery currently known for fatty alcohol production does not appear to support the direct synthesis of tertiary structures.

The term "tertiary alcohol" does appear in the context of natural products, but these are often complex molecules where the tertiary alcohol is part of a larger, intricate structure, rather than a simple long-chain aliphatic alcohol.[8][10][11]

Potential Significance and Hypothesized Roles

The unique structural feature of a tertiary alcohol—its resistance to oxidation—makes it an intriguing candidate for specific biological roles where metabolic stability is paramount.

-

Membrane Stability: The bulky nature of a tertiary alcohol could influence the fluidity and packing of biological membranes. While studies have shown that short-chain alcohols can disrupt membrane structure, the effect of sterically hindered long-chain alcohols is unknown.[12][13][14]

-

Signaling Pathways: If they do exist as signaling molecules, their inherent stability would lead to a longer half-life compared to their primary and secondary counterparts, potentially resulting in prolonged signaling events. However, no such signaling pathways have been identified to date.

-

Chemical Defense: The metabolic inertness of tertiary fatty alcohols could make them suitable as chemical defense compounds in some organisms.

Methodologies for the Study of Tertiary Fatty Alcohols

The study of tertiary fatty alcohols requires specialized analytical techniques due to their unique chemical properties. The following section outlines potential experimental protocols, largely adapted from established methods for other lipids, that could be applied to the investigation of these elusive molecules.

Extraction

The extraction of lipids from biological matrices is the first critical step. A common and effective method is a modified Bligh-Dyer extraction.

Table 1: Experimental Protocol for Lipid Extraction

| Step | Procedure | Reagents | Notes |

| 1. Homogenization | Homogenize the biological sample (e.g., tissue, cells) in a solvent mixture. | Chloroform, Methanol, Water | The ratio of solvents is critical for efficient extraction. A common starting ratio is 1:2:0.8 (Chloroform:Methanol:Water). |

| 2. Phase Separation | Add additional chloroform and water to induce phase separation. | Chloroform, Water | This will result in a lower organic phase containing the lipids and an upper aqueous phase. |

| 3. Collection | Carefully collect the lower organic phase. | Pasteur pipette or syringe | Avoid disturbing the interface to prevent contamination with water-soluble compounds. |

| 4. Drying | Dry the collected organic phase under a stream of nitrogen gas. | Nitrogen gas | This removes the solvent, leaving the lipid extract. |

| 5. Storage | Store the dried lipid extract at -80°C under an inert atmosphere. | Argon or Nitrogen | This prevents oxidation and degradation of the lipids. |

Identification and Quantification

The identification and quantification of tertiary fatty alcohols in a complex lipid extract would likely require a combination of chromatographic separation and mass spectrometry or nuclear magnetic resonance spectroscopy.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group, derivatization is often necessary to increase the volatility and thermal stability of alcohols for GC analysis.

Table 2: Experimental Protocol for GC-MS Analysis of Fatty Alcohols

| Step | Procedure | Reagents | Notes |

| 1. Derivatization | React the lipid extract with a silylating agent to convert the hydroxyl group to a trimethylsilyl (TMS) ether.[15] | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine | The reaction is typically carried out at 60-70°C for 30-60 minutes. Tertiary alcohols are less reactive and may require more stringent conditions or specific catalysts. |

| 2. GC Separation | Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column. | Helium (carrier gas) | A non-polar or medium-polarity column is typically used for lipid analysis. |

| 3. MS Detection | The separated compounds are introduced into a mass spectrometer for ionization and detection. | - | Electron ionization (EI) is commonly used, which will produce a characteristic fragmentation pattern for the TMS-derivatized alcohol. |

| 4. Identification | Identify the tertiary fatty alcohol based on its retention time and mass spectrum. | Mass spectral libraries | Comparison with authentic standards is necessary for definitive identification. |

| 5. Quantification | Quantify the amount of the tertiary fatty alcohol using an internal standard. | e.g., a deuterated analog or a fatty alcohol of a different chain length | The internal standard should be added to the sample before extraction. |

NMR spectroscopy can provide detailed structural information without the need for derivatization. 13C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for identifying the type of carbon atom (CH, CH2, CH3, or quaternary) and thus can be used to confirm the presence of a tertiary carbon attached to a hydroxyl group.[16][17][18]

Table 3: Key NMR Signatures for Tertiary Alcohol Identification

| Nucleus | Experiment | Expected Chemical Shift (ppm) | Information Provided |

| 13C | 13C NMR | 65-85 | The chemical shift of the carbon atom attached to the hydroxyl group. |

| 13C | DEPT-90 | No signal | Confirms the carbon is not a CH group. |

| 13C | DEPT-135 | No signal or negative signal | Confirms the carbon is not a CH or CH3 group (negative for CH2). The absence of a signal at this position, combined with a signal in the 13C spectrum, indicates a quaternary carbon. |

| 1H | 1H NMR | 1-2 | The chemical shift of the hydroxyl proton. This peak will disappear upon a D2O shake.[19] |

Visualizing Potential Workflows and Pathways

While no specific signaling or metabolic pathways for tertiary fatty alcohols are known, the following diagrams illustrate a generalized workflow for their hypothetical discovery and a potential biosynthetic route by analogy to known pathways.

Experimental Workflow for Tertiary Fatty Alcohol Discovery

Caption: A generalized workflow for the discovery and analysis of tertiary fatty alcohols.

Hypothetical Biosynthetic Pathway

A hypothetical pathway for the formation of a tertiary fatty alcohol could involve the modification of a fatty acid precursor by a series of currently uncharacterized enzymes.

Caption: A speculative biosynthetic pathway for a tertiary fatty alcohol.

Tertiary Alcohols in Drug Development

In contrast to their obscurity in natural biological systems, tertiary alcohols are a well-recognized and valuable structural motif in medicinal chemistry. The primary reason for their utility is their enhanced metabolic stability. Primary and secondary alcohols are susceptible to oxidation and glucuronidation, which can lead to rapid clearance of a drug from the body. The tertiary alcohol group is resistant to oxidation, and the steric hindrance around the hydroxyl group can also slow the rate of glucuronidation.[7] This leads to an improved pharmacokinetic profile for drugs containing this moiety.

Conclusion and Future Outlook

The field of tertiary fatty alcohols in biology is in its infancy. The current body of literature provides a strong foundation for the study of primary and secondary fatty alcohols, but a significant knowledge gap exists concerning their tertiary counterparts. The lack of confirmed naturally occurring examples, biosynthetic pathways, and defined biological roles presents a major challenge, but also a significant opportunity for discovery.

Future research should focus on:

-

Targeted screening of natural sources: A systematic search for tertiary fatty alcohols in organisms from diverse and extreme environments, such as marine microorganisms and plants, may yield the first definitive examples.[20][21][22][23]

-

Development of specific analytical methods: The optimization of derivatization and analytical techniques specifically for the detection of tertiary alcohols in complex biological matrices is crucial.[15][24]

-

Bioinformatic and genomic approaches: Mining genomic and transcriptomic data for enzymes with homology to known lipid-modifying enzymes could reveal candidate genes involved in the biosynthesis of branched and hydroxylated fatty acids, the potential precursors to tertiary fatty alcohols.

-

Synthetic biology approaches: The engineering of microbial hosts to produce tertiary fatty alcohols could provide a platform for studying their properties and potential applications.[1][5][6][25]

The exploration of tertiary fatty alcohols holds the potential to uncover new metabolic pathways, novel signaling molecules, and unique bioactive compounds. This technical guide serves as a call to action for the scientific community to delve into this unexplored corner of the lipid world.

References

- 1. Frontiers | Recent progress in synthetic biology for microbial production of C3–C10 alcohols [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of optically active tertiary alcohols: expanding the biocatalysis toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]

- 5. Microbial production of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vernier.com [vernier.com]

- 14. Effect of alcohol on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. azom.com [azom.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Frontiers | Study of marine microorganism metabolites: new resources for bioactive natural products [frontiersin.org]

- 21. Biomedical Compounds from Marine organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Marine Microbial-Derived Molecules and Their Potential Use in Cosmeceutical and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development [frontiersin.org]

- 24. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]

- 25. Microbes Produce High Yields of Fatty Alcohols from Glucose | Great Lakes Bioenergy Research Center [glbrc.org]

Methodological & Application

Application Note: Synthesis of 10-Methyl-10-nonadecanol

Abstract

This application note provides a detailed protocol for the synthesis of the tertiary alcohol 10-Methyl-10-nonadecanol. The synthesis is achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, this protocol details the reaction of 2-undecanone with nonylmagnesium bromide, generated in situ from 1-bromononane and magnesium metal. This method is scalable and can be adapted for the synthesis of other long-chain tertiary alcohols, which are of interest in various fields, including materials science and as intermediates in the synthesis of complex organic molecules.

Introduction

Tertiary alcohols, particularly those with long alkyl chains, are valuable compounds in organic synthesis. This compound is a C20 tertiary alcohol with potential applications as a specialty chemical, lubricant additive, or surfactant precursor. The Grignard reaction is an exemplary method for the synthesis of such molecules, allowing for the straightforward formation of a new carbon-carbon bond through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2][3][4][5] This protocol provides a comprehensive procedure for the preparation of this compound, intended for researchers and professionals in chemical and drug development.

Reaction Scheme